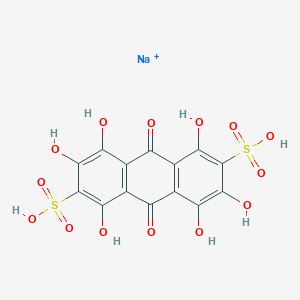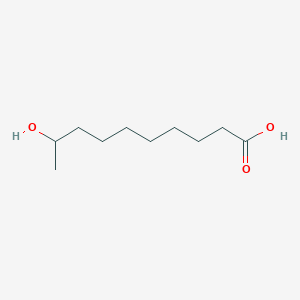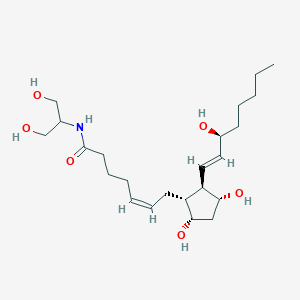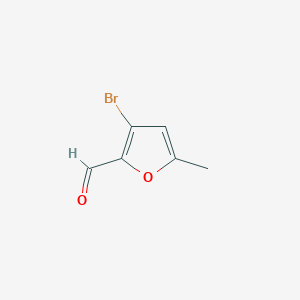
Caldiamid-Natrium
Übersicht
Beschreibung
Caldiamide sodium is a chemical compound known for its use as a contrast agent in magnetic resonance imaging (MRI). It is a complex of calcium and sodium with diethylenetriaminepentaacetic acid bis-methylamide. The compound is characterized by its ability to enhance the visibility of internal body structures in MRI scans, making it a valuable tool in medical diagnostics .
Wissenschaftliche Forschungsanwendungen
Caldiamide sodium has several scientific research applications:
MRI Contrast Agent: Enhances the visibility of internal body structures in MRI scans.
Antimicrobial Activity: Shows inhibitory effects against certain bacteria and fungi.
Antioxidant Activity: Possesses properties that may reduce oxidative stress.
Enzyme Inhibition: Inhibits enzymes like acetylcholinesterase, relevant in neurodegenerative disease research.
Wirkmechanismus
Target of Action
Caldiamide sodium, also known as NaCa DTPA-BMA, is a complex compound that is primarily targeted at the extracellular fluid compartment . It is used in formulations such as gadodiamide injection (Omniscan), where it is combined with gadolinium (III) complexed with diethylenetriaminepentaacetic acid bis-methylamide (Gd DTPA-BMA) .
Mode of Action
It is known that after intravenous dosing, caldiamide sodium distributes into the extracellular fluid compartment . It is then renally excreted via glomerular filtration .
Biochemical Pathways
It is known that the compound can undergo transchelation in vivo, resulting in small quantities of zn and cu forms of the drug . This occurs due to the displacement of the Ca ion in the NaCa DTPA-BMA molecule by endogenous Zn or Cu .
Pharmacokinetics
Following intravenous dosing of NaCa DTPA-BMA in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 h, a distribution volume of 244 ml/kg, and a plasma clearance of 9.2 ml/min/kg . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 h after injection, and 95.3% in urine and 3.3% in feces by 120 h .
Result of Action
The result of Caldiamide sodium’s action is primarily its distribution into the extracellular fluid compartment and subsequent renal excretion . Additionally, a small amount of the drug undergoes transchelation, resulting in Zn and Cu forms of the drug .
Action Environment
The action of Caldiamide sodium can be influenced by various environmental factors. For example, the presence of endogenous Zn or Cu can lead to transchelation, resulting in the formation of Zn and Cu forms of the drug . This only occurs to a small extent .
Biochemische Analyse
Biochemical Properties
It is known that Caldiamide sodium is a sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide .
Cellular Effects
It is known that the compound distributes into the extracellular fluid compartment and is renally excreted via glomerular filtration .
Molecular Mechanism
It is known that the calcium ion in Caldiamide sodium can be replaced by zinc or copper ions in vivo, but only to a small extent .
Temporal Effects in Laboratory Settings
Following intravenous dosing of Caldiamide sodium in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 hours . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 hours after injection, and 95.3% in urine and 3.3% in feces by 120 hours .
Metabolic Pathways
It is known that small quantities of transchelated forms of Caldiamide sodium can be found in urine . These metabolites are the zinc and copper forms of the drug, resulting from displacement of the calcium ion in the Caldiamide sodium molecule by endogenous zinc or copper .
Transport and Distribution
Caldiamide sodium is known to distribute into the extracellular fluid compartment and is renally excreted via glomerular filtration . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of caldiamide sodium involves several steps:
Dissolution: Diethylenetriaminepentaacetic acid bis-methylamide is dissolved in distilled water.
Calcium Complexation: Calcium hydroxide, calcium acetate, or methoxy calcium is added to form a calcium-DTPA complex.
Sodium Incorporation: Sodium hydroxide, methoxy sodium, or sodium hydride is added to introduce sodium ions.
Filtration and Crystallization: The reaction mixture is filtered using a membrane filter, and the final product is crystallized using techniques like freeze-drying or spray drying.
Industrial Production Methods
Industrial production of caldiamide sodium follows similar steps but on a larger scale. The process ensures high purity and yield, suitable for large-scale production. The use of advanced purification techniques, such as re-crystallization in organic solvents and beating in polar aprotic solvents, further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Caldiamide sodium undergoes various chemical reactions, including:
Complexation: Formation of complexes with calcium and sodium ions.
Substitution: Replacement of calcium ions with other metal ions like zinc or copper in vivo.
Common Reagents and Conditions
Reagents: Calcium hydroxide, calcium acetate, methoxy calcium, sodium hydroxide, methoxy sodium, sodium hydride.
Conditions: Reactions are typically carried out in aqueous solutions, followed by filtration and crystallization.
Major Products Formed
Calcium-DTPA Complex: Formed during the initial stages of synthesis.
Caldiamide Sodium: The final product, used as an MRI contrast agent.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gadodiamid: Ein weiteres MRT-Kontrastmittel mit einer ähnlichen Struktur, aber unterschiedlicher Metallionen-Komplexierung.
Gadopentetate Dimeglumin: Wird in der MRT verwendet, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
Caldiumamid-Natrium ist aufgrund seiner spezifischen Komplexierung mit Calcium- und Natriumionen einzigartig, die eindeutige pharmakokinetische Eigenschaften und Stabilität in vivo bietet. Seine Fähigkeit, stabile Komplexe mit anderen Metallionen wie Zink und Kupfer zu bilden, unterscheidet es ebenfalls von ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKQJBQALQTMU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CaN5NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157033 | |
| Record name | Caldiamide sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131410-50-9 | |
| Record name | Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131410-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caldiamide sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caldiamide sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALDIAMIDE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of caldiamide sodium in MRI contrast agents like Omniscan?
A1: Caldiamide sodium itself does not act as a contrast agent. In Omniscan, the active contrast agent is gadodiamide (Gd DTPA-BMA), a gadolinium chelate. Caldiamide sodium is added as an excess ligand to the formulation. [] This excess ligand plays a crucial role in stability by driving the equilibrium towards the formation of the gadolinium chelate (gadodiamide). This prevents the release of free gadolinium ions (Gd3+) into the solution. Free gadolinium ions are undesirable due to their potential toxicity.
Q2: What is the pharmacokinetic profile of caldiamide sodium?
A3: Following intravenous administration in rats, caldiamide sodium exhibits rapid clearance from the bloodstream. [] The elimination half-life was determined to be 0.31 hours, indicating quick removal from circulation. Distribution volume calculations suggest that caldiamide sodium primarily distributes into the extracellular fluid compartment. [] This is consistent with its behavior as a small, hydrophilic molecule. The majority of the administered dose (86.6%) is excreted in the urine within 4 hours, confirming renal excretion as the primary elimination route. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















